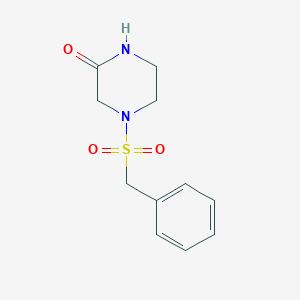
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide, also known as Bmcc, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Bmcc is a cyclic amide that contains a benzoxazole ring, which is a heterocyclic aromatic compound. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has been investigated for its potential use as a drug candidate due to its ability to interact with certain receptors in the body. It has also been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide involves its interaction with certain receptors in the body. Specifically, N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has been shown to interact with the 5-HT6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. The binding of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide to this receptor results in the modulation of various signaling pathways, which can have a range of effects on the body.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide can inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease. N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
One advantage of using N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide in lab experiments is its ability to selectively interact with certain receptors in the body. This allows researchers to study specific signaling pathways and physiological processes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide. One area of research is the development of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide derivatives that have improved pharmacological properties. Another area of research is the investigation of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide's potential use in the treatment of other diseases such as depression and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide and its effects on the body.
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide in various fields.
合成法
The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide can be achieved through different methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with cyclohexanone in the presence of a catalyst such as acetic anhydride. The resulting product is then treated with methylamine to produce N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide. Other methods involve the use of different starting materials and catalysts.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(14(18)11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)19-15/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOOLXGWOBBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylcyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)


![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)

